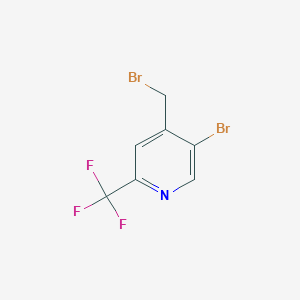
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine: is a heterocyclic organic compound that contains bromine, fluorine, and nitrogen atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine typically involves the bromination of 4-(bromomethyl)-2-(trifluoromethyl)pyridine. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development. It can be used to synthesize molecules with potential therapeutic properties.
Industry: In the agrochemical industry, this compound can be used to develop new pesticides or herbicides. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine depends on its specific application and the molecular targets involved. In general, the compound can interact with various biological molecules, such as enzymes or receptors, through its functional groups. These interactions can lead to changes in the activity of the target molecules, resulting in the desired biological effect.
Comparaison Avec Des Composés Similaires
4-(Bromomethyl)-2-(trifluoromethyl)pyridine: Lacks the additional bromine atom at the 5-position.
5-Bromo-2-(trifluoromethyl)pyridine: Lacks the bromomethyl group.
2-(Trifluoromethyl)pyridine: Lacks both the bromine and bromomethyl groups.
Uniqueness: 5-Bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and bromomethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for creating a wide range of derivatives with specific properties.
Propriétés
Formule moléculaire |
C7H4Br2F3N |
|---|---|
Poids moléculaire |
318.92 g/mol |
Nom IUPAC |
5-bromo-4-(bromomethyl)-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4Br2F3N/c8-2-4-1-6(7(10,11)12)13-3-5(4)9/h1,3H,2H2 |
Clé InChI |
BVLKJZHQFRSQPV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091371.png)

![6-Phenylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13091393.png)

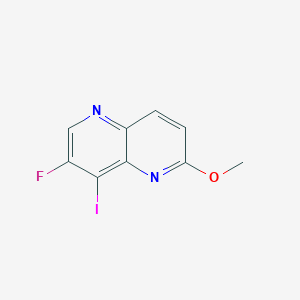
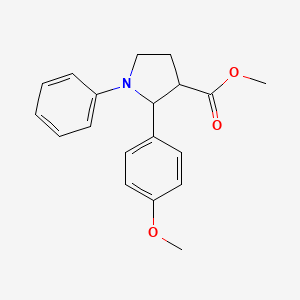

![cis-tert-Butyl hexahydro-2H-pyrrolo[3,4-f][1,4]oxazepine-7(3H)-carboxylate](/img/structure/B13091420.png)
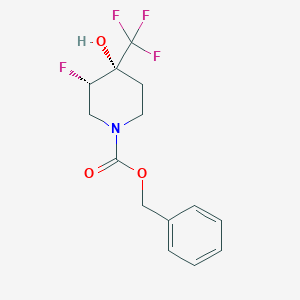
![1-[4-[4-(4,5-Dichloroimidazol-1-yl)phenyl]pyrimidin-2-yl]sulfanyl-3,3-dimethylbutan-2-one](/img/structure/B13091425.png)
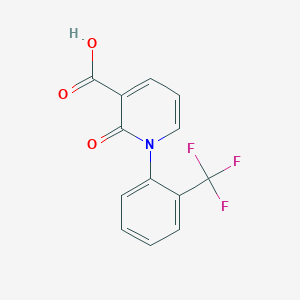
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
